4-epi-Chlortetracycline Hydrochloride
Description
Contextualization within Tetracycline (B611298) Chemistry and Stereoisomerism
The tetracyclines are a class of antibiotics characterized by a four-ring hydronaphthacene core. acs.org Chlortetracycline (B606653), the first discovered member of this family, is produced by the bacterium Streptomyces aureofaciens. eurofinsus.com Stereoisomerism, the arrangement of atoms in three-dimensional space, is a critical aspect of tetracycline chemistry. Molecules that are stereoisomers have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms.
A specific type of stereoisomerism relevant to tetracyclines is epimerization, which is the change in the configuration of atoms at a single stereocenter. youtube.com In the case of tetracycline and its analogues, this reversible isomerization readily occurs at the C-4 position, which bears a dimethylamino group. acs.orgobrnutafaza.hr This process is particularly prevalent under weakly acidic conditions, typically within a pH range of 2 to 6. acs.orgobrnutafaza.hr The rate of this epimerization can be influenced by the presence of certain anions, such as acetate, citrate (B86180), or phosphate (B84403). acs.org This conversion leads to the formation of a new series of compounds known as 4-epi-tetracyclines. acs.org
The equilibrium between a tetracycline and its 4-epimer is a crucial consideration in both their production and analysis. acs.org For instance, in solution, a tetracycline will exist as an equilibrium mixture with its corresponding 4-epimer. acs.org This has significant implications, as the 4-epimers of tetracyclines are reported to have substantially lower antibacterial activity. nih.gov
4-epi-Chlortetracycline is the C-4 epimer of chlortetracycline. caymanchem.com This means it shares the same chemical formula and core structure as chlortetracycline but differs in the spatial orientation of the dimethylamino group at the fourth carbon atom of the hydronaphthacene skeleton. caymanchem.comnih.gov The formation of 4-epi-chlortetracycline from chlortetracycline is a reversible process that can occur during manufacturing, storage, or even in analytical procedures. nih.gov
| Property | 4-epi-Chlortetracycline Hydrochloride |
| CAS Number | 101342-45-4 scbt.compharmaffiliates.com |
| Molecular Formula | C22H23ClN2O8 • HCl scbt.combiomol.com |
| Molecular Weight | 515.3 g/mol scbt.combiomol.com |
| Synonyms | Epichlortetracycline hydrochloride, Chlortetracycline EP Impurity A nih.govscbt.com |
Importance in Pharmaceutical Purity and Impurity Profiling
In the pharmaceutical industry, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. Impurity profiling is the identification and quantification of all potential impurities in a drug substance. This compound is a well-known and monitored impurity in chlortetracycline preparations.
Due to its formation during the production and storage of chlortetracycline, 4-epi-chlortetracycline is recognized as a specified impurity by major pharmacopoeias. The European Pharmacopoeia (EP) designates 4-epi-chlortetracycline as "Chlortetracycline impurity A". nih.gov Regulatory bodies set strict limits on the allowable amount of this impurity in the final drug product. For example, the European Pharmacopoeia specifies a limit for impurity A. uspbpep.comtoku-e.com
It is important to distinguish 4-epi-chlortetracycline from other related impurities. For instance, Chlortetracycline EP Impurity K is 4-epianhydrochlortetracycline, a degradation product that has lost a molecule of water in addition to the epimerization at C-4. pharmaffiliates.commolcan.com
Quality control laboratories routinely employ analytical techniques, such as high-performance liquid chromatography (HPLC), to separate and quantify chlortetracycline from 4-epi-chlortetracycline and other impurities. eurofinsus.comeurofinsus.com These methods are essential to ensure that each batch of chlortetracycline meets the stringent purity requirements set by regulatory authorities. eurofinsus.com The development of robust analytical methods that can accurately distinguish between these closely related compounds is an ongoing area of research. nih.gov
Relevance in Environmental Chemistry and Contaminant Fate
The widespread use of tetracycline antibiotics in human and veterinary medicine has led to their detection in various environmental compartments, including soil and water. researchgate.netmdpi.com Understanding the environmental fate of these compounds is crucial for assessing their ecological impact.
4-epi-Chlortetracycline is relevant in environmental chemistry as a transformation product of chlortetracycline. nih.gov When chlortetracycline is released into the environment, it can undergo various degradation and transformation processes, including epimerization. nih.govnih.gov Studies have shown that during the anaerobic digestion of cattle manure containing chlortetracycline, a portion of the parent compound is transformed into 4-epi-chlortetracycline. nih.gov
The presence of 4-epi-chlortetracycline in the environment is a concern because, while it is less biologically active than its parent compound, its ultimate fate and potential long-term ecological effects are not fully understood. nih.govnih.gov Research in this area focuses on identifying the degradation pathways of chlortetracycline and its epimers, as well as their persistence and mobility in different environmental matrices. nih.govresearchgate.net
| Research Area | Key Findings Related to 4-epi-Chlortetracycline |
| Anaerobic Digestion of Manure | A study on the anaerobic degradation of cattle manure found that 18-25% of the initial chlortetracycline was transformed into 4-epi-chlortetracycline. nih.gov |
| Environmental Degradation Pathways | The degradation of chlortetracycline in the environment can proceed through various pathways, including epimerization, ring-opening, and cleavage of chemical bonds. nih.govnih.gov |
| Analytical Methodologies | Confirmatory assays using liquid chromatography-mass spectrometry have been developed to detect and quantify chlortetracycline and its isomers, including the 4-epimer, in environmental and biological samples. nih.gov |
Occurrence as a Degradation and Transformation Product in Various Environmental Compartments
This compound emerges in the environment through the chemical transformation of its parent compound, chlortetracycline. This process, known as epimerization, occurs readily under certain conditions, particularly in moderately acidic environments. nih.gov The structural change from chlortetracycline to its epimer is a key pathway in its environmental degradation, leading to the presence of 4-epi-chlortetracycline in diverse matrices where the parent antibiotic is used.
Detailed research has confirmed the presence of 4-epi-chlortetracycline across multiple environmental settings, highlighting its relevance as a persistent residue.
Agricultural Waste: The intensive use of chlortetracycline in livestock farming leads to significant concentrations in animal waste. Studies have consistently detected 4-epi-chlortetracycline in these materials. For instance, in a study of broiler chicken droppings from poultry treated with chlortetracycline, concentrations of 4-epi-chlortetracycline were found to range from 179.5 to 665.8 µg/kg. nih.gov Similarly, it is a known transformation product in swine manure and its anaerobic digestate. researchgate.net
Aquatic Ecosystems: Runoff from agricultural lands and discharge from wastewater treatment facilities can introduce chlortetracycline and its derivatives into aquatic environments. Investigations into the fate of chlortetracycline in aquatic microcosms have shown that 4-epi-chlortetracycline is one of the primary detectable metabolites in both the water and sediment phases. tandfonline.com Its formation has been observed in environments typical of Canadian prairie wetlands. researchgate.net
Animal Tissues: Beyond external environmental compartments, the epimerization process also occurs within biological systems. Analytical procedures developed for monitoring antibiotic residues have established methods for detecting and quantifying 4-epi-chlortetracycline alongside chlortetracycline in animal tissues, such as pig kidneys. nih.gov
The consistent detection of 4-epi-chlortetracycline across these varied environments underscores its importance as a stable and prevalent transformation product.
Contribution to Environmental Residue Profiles
The contribution of 4-epi-chlortetracycline to the total residue can be substantial. For example, during the anaerobic digestion of cattle manure, it was found that while 25-43% of the initial chlortetracycline was degraded, a significant portion (18-25%) was transformed into 4-epi-chlortetracycline. researchgate.net This demonstrates that a simple reduction in the concentration of the parent compound does not equate to its complete removal from the environment, but rather, a transformation into a related, persistent epimer.
Although 4-epi-chlortetracycline generally exhibits less antimicrobial activity than its parent compound, its persistence and strong binding affinity to components in manure and soil, such as metal ions and organic matter, mirror the behavior of chlortetracycline. nih.gov This persistence means it remains in the environment for extended periods, contributing to the long-term residue profile. A depletion study on chicken droppings calculated a depletion time of 69 days for the combined residues of chlortetracycline and 4-epi-chlortetracycline, indicating their prolonged presence in agricultural soils when manure is used as fertilizer. nih.gov Therefore, understanding the dynamics of 4-epi-chlortetracycline is essential for accurate environmental risk assessments of tetracycline antibiotics.
Interactive Data Tables
Table 1: Detection of 4-epi-Chlortetracycline in Various Environmental Compartments
| Environmental Compartment | Matrix | Finding | Concentration Range (where available) |
| Agricultural | Broiler Chicken Droppings | Detected as a significant residue post-treatment. | 179.5 - 665.8 µg/kg |
| Agricultural | Swine Manure & Digestate | Detected as a transformation product. | N/A |
| Aquatic | Water Phase | Detected as a primary metabolite. | N/A |
| Aquatic | Sediment Phase | Detected as a primary metabolite. | N/A |
| Biological | Pig Kidneys | Detected in residue analysis. | N/A |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H24Cl2N2O8 |
|---|---|
Molecular Weight |
515.3 g/mol |
IUPAC Name |
7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);1H |
InChI Key |
QYAPHLRPFNSDNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |
Origin of Product |
United States |
Mechanisms of Formation and Interconversion of 4 Epi Chlortetracycline Hydrochloride
Epimerization Processes of Chlortetracycline (B606653)
Epimerization is a chemical process where only one of multiple chiral centers in a molecule is inverted. In the case of Chlortetracycline (CTC), this transformation occurs at the C-4 position, leading to the formation of 4-epi-Chlortetracycline (4-epi-CTC). researchgate.net This process is a significant transformation pathway for tetracycline-class antibiotics. The equilibrium mixture in many solvents consists of nearly equal amounts of the parent tetracycline (B611298) and its 4-epi-epimer. researchgate.net This reversible reaction can occur without microbial activity, particularly in weakly acidic conditions. researchgate.net
The epimerization of Chlortetracycline at the C-4 position has been demonstrated to follow the kinetics of a first-order reversible reaction. researchgate.net This process involves the conversion of the biologically active form into its less active epimer until an equilibrium is reached. The nature of this equilibrium and the rate at which it is achieved are significantly affected by the surrounding chemical environment. researchgate.net
Thermodynamic analysis of tetracycline epimerization indicates an apparent activation energy of approximately 20 kilocalories per gram-mole for the reaction at pH 4.0 in a 0.10 molar phosphate (B84403) buffer. researchgate.net The degradation processes, including epimerization, are similar for both tetracycline and chlortetracycline. researchgate.net
The rate of epimerization of Chlortetracycline is profoundly influenced by both pH and temperature. researchgate.net The reaction is known to occur within a pH range of approximately 2 to 6. researchgate.net Under more strongly acidic or basic conditions, the rate of epimerization becomes unmeasurably slow. researchgate.net
Studies have shown that the degradation rates of CTC, which include epimerization, increase as pH and temperature rise. usgs.govresearchgate.net For instance, Chlortetracycline and its epimers are generally more persistent and stable at a pH of 3-4 compared to conditions where the pH is above 5. researchgate.netnih.gov
Temperature is another critical factor. Higher temperatures accelerate the epimerization process, leading to a faster degradation of the parent compound. researchgate.net Research comparing stability at 6°C and 20°C found higher degradation rates at the warmer temperature. researchgate.netnih.gov The relationship between temperature and degradation rates for tetracyclines generally follows Arrhenius behavior. usgs.govresearchgate.net
The table below summarizes the stability of Chlortetracycline under varying pH and temperature conditions, as indicated by its half-life.
| Temperature | pH | Half-life Range | Source |
| 7°C, 22°C, 35°C | 2, 5, 7, 9, 11 | < 6 hours to 9.7 weeks | usgs.gov |
| 22°C | 5 | ~10 days | researchgate.net |
| 20°C | 7 | ~107 days | researchgate.net |
This table illustrates the general trend that stability decreases (shorter half-life) with increasing pH and temperature.
The presence and composition of buffering systems can significantly accelerate the epimerization of Chlortetracycline. researchgate.net Phosphate and citrate (B86180) ions, in particular, have been shown to increase the rate of C-4 epimerization. researchgate.netnih.gov The reaction rate in a 1.00 molar phosphate or 1.00 molar citrate buffer at pH 4.0 and 23°C was observed to be about 70 times faster than the rate in distilled water under the same conditions. researchgate.net This catalytic effect highlights the importance of the local chemical matrix in determining the stability of Chlortetracycline.
Complexation with metal ions is a key feature of tetracycline chemistry. nih.gov The presence of divalent metal ions can influence the stability and transformation of Chlortetracycline. nih.gov Tetracyclines are known to form chelate complexes with metal ions such as calcium (Ca²⁺) and magnesium (Mg²⁺) through their ketoenolate moiety. nih.gov
Studies have observed significant differences in the half-lives of Chlortetracycline in pure water versus soil interstitial water, with the latter containing Ca²⁺ and Mg²⁺ ions. researchgate.netnih.gov The presence of these metal ions is believed to account for the faster degradation observed in the soil water matrix. researchgate.netnih.gov The formation of a metal-tetracycline complex can alter the electron distribution within the molecule, potentially facilitating the epimerization reaction. nih.gov For example, a strong complexation has been noted between tetracycline and copper (Cu(II)). nih.gov Certain metal chelates of 4-epitetracyclines have also been explored in processes to convert the epimer back to its biologically active form. google.com
The formation of 4-epi-Chlortetracycline from its parent compound can occur through both abiotic (non-biological) and biotic (biological) pathways. researchgate.nettandfonline.com Abiotic transformation, such as hydrolysis, is a key degradation mechanism that is heavily influenced by factors like pH and temperature, as previously discussed. The epimerization to 4-epi-CTC is a primary example of an abiotic transformation that occurs in weakly acidic environments. researchgate.net
Biotic processes can also contribute to the transformation. While epimerization itself can be a purely chemical process, subsequent degradation of both the parent compound and the epimer can be mediated by microorganisms. tandfonline.com
4-epi-Chlortetracycline is frequently detected in various biological matrices, indicating its formation in vivo or within excreta after administration of the parent drug. researchgate.net The epimer has been identified in pig kidneys and is considered a residue alongside the parent Chlortetracycline. nih.gov
Furthermore, studies on animal manure have confirmed the presence of 4-epi-Chlortetracycline. researchgate.net The transformation of Chlortetracycline to its epimer can occur within complex matrices like manure, where factors such as pH and the presence of various ions can facilitate the reaction. nih.gov Research has shown that the epimer can form both in vivo and during the process of sample preparation from biological materials. researchgate.net
Biotic and Abiotic Transformation Pathways Leading to Epimerization
Epimerization during Sample Preparation and Extraction Procedures
The conversion of chlortetracycline (CTC) to its C-4 epimer, 4-epi-Chlortetracycline (4-epi-CTC), is a significant challenge in analytical chemistry, as this reversible isomerization can occur during sample handling and extraction, leading to inaccurate quantification. fda.govfda.gov The epimerization is particularly pronounced in mildly acidic aqueous environments with a pH between 2 and 6. fda.govobrnutafaza.hr Since 4-epi-CTC shares the same mass-to-charge ratio (m/z) as the parent compound, distinguishing between the two relies on chromatographic separation. fda.govobrnutafaza.hr
Various extraction procedures have been shown to influence the rate of epimerization. For instance, the use of McIlvain's buffer, while effective for extracting tetracyclines from animal feed, has been demonstrated to cause the epimerization of CTC, resulting in recoveries that were 30-40% lower for CTC due to its conversion to 4-epi-CTC. oup.comcapes.gov.br This highlights the critical role of the extraction solvent system in maintaining the isomeric integrity of the analyte.
Analytical methods for detecting CTC in biological matrices, such as pig kidneys, often involve extraction with acidic buffers like 0.1 M oxalic buffer, followed by protein precipitation with trichloroacetic acid. nih.govresearchgate.net While these methods are designed to efficiently extract the analyte, the acidic conditions inherent in the process can promote the formation of 4-epi-CTC. nih.govresearchgate.net Consequently, validation of these methods requires separate quantification of both CTC and 4-epi-CTC to ensure accurate residue determination. nih.gov The maximum residue limits (MRL) set by regulatory bodies often consider the sum of the parent drug and its 4-epimer, acknowledging the prevalence of this transformation. obrnutafaza.hr
The following table summarizes the recovery of CTC and 4-epi-CTC from spiked pig kidney samples using a validated LC-DAD procedure, demonstrating the presence of the epimer during analysis. nih.gov
| Spiked Level (µg/kg) | Analyte | Average Recovery (%) |
| 300 (0.5 x MRL) | Chlortetracycline (CTC) | > 70% |
| 300 (0.5 x MRL) | 4-epi-Chlortetracycline (4-epi-CTC) | > 70% |
| 600 (1 x MRL) | Chlortetracycline (CTC) | > 70% |
| 600 (1 x MRL) | 4-epi-Chlortetracycline (4-epi-CTC) | > 70% |
| 900 (1.5 x MRL) | Chlortetracycline (CTC) | > 70% |
| 900 (1.5 x MRL) | 4-epi-Chlortetracycline (4-epi-CTC) | > 70% |
Formation as a Byproduct in Chlortetracycline Synthesis and Fermentation
4-epi-Chlortetracycline Hydrochloride is not only a product of post-production epimerization but is also formed as a byproduct during the biosynthesis of chlortetracycline. The primary industrial method for producing CTC is through submerged fermentation using strains of the bacterium Streptomyces aureofaciens. nih.govnih.gov During this process, a mixture of tetracycline analogues can be produced, including the 4-epimer of CTC. researchgate.net
The biosynthetic pathway of chlortetracycline is a complex series of enzymatic reactions. nih.gov Research has identified a halogenase, CtcP, that catalyzes the final chlorination step, converting tetracycline to chlortetracycline. researchgate.net Studies have shown that this enzyme preferentially acts on the normal (4S) configuration of the molecule rather than the 4-epi (4R) configuration. researchgate.net This suggests that epimerization can occur at different stages, and the conditions of the fermentation broth play a crucial role in the final ratio of CTC to 4-epi-CTC.
The operational parameters of the fermentation process significantly influence the yield and purity of chlortetracycline, including the relative amount of the 4-epi epimer formed. Key factors include temperature, pH, and the composition of the culture medium. nih.govresearchgate.net
The composition of the fermentation medium, including the concentration of chloride ions and immobilizing agents like carrageenan and potassium chloride, also has a pronounced effect on the yield of CTC and its byproducts. nih.govresearchgate.net By manipulating these conditions, the production of tetracyclines can be significantly enhanced compared to free-cell cultures. researchgate.net Process improvements, such as the addition of compounds like N,N'-dibenzylethylenediamine, have been shown to surprisingly increase the yield of CTC during fermentation. google.com While these studies primarily focus on maximizing the yield of the desired active compound, the conditions also invariably affect the formation of related impurities like 4-epi-chlortetracycline.
The following table illustrates the effect of temperature on the production of CTC and TC by different S. aureofaciens strains, which indirectly relates to the conditions under which epimers may form. nih.gov
| Strain | Incubation Temperature (°C) | Relative Production |
| Various | 23-25 | Maximal accumulation of CTC and TC |
| Various | < 23 | Favored relative increase in CTC |
| Some Strains | > 25 | Almost exclusive production of TC (with 80-90% reduced total yield) |
Degradation and Dehydration Pathways of Related Tetracyclines Leading to this compound Analogues
Chlortetracycline and its epimer are susceptible to degradation under various environmental conditions, including acidic or alkaline pH, heat, and light. obrnutafaza.hrresearchgate.net These degradation processes lead to the formation of several transformation products, including iso-chlortetracycline (iso-CTC), anhydrochlortetracycline (B1140021) (A-CTC), and their corresponding 4-epimers. obrnutafaza.hrnih.gov
Under strongly acidic and alkaline conditions, tetracyclines can form anhydro- or iso-analogues. obrnutafaza.hr The degradation of CTC can be initiated by the breaking of a hydrogen atom and a hydroxyl group, leading to the formation of dehydrated CTC. nih.govrsc.org Further reactions, such as dechlorination, can also occur. nih.govrsc.org During the anaerobic digestion of manure containing CTC, for example, the concentration of CTC was found to decrease by approximately 75% over 33 days. nih.gov In the same period, the concentration of its epimer, 4-epi-CTC, also declined, but to a lesser extent (roughly 33%), while the metabolite iso-CTC increased twofold. nih.gov This indicates a complex interplay of degradation and interconversion pathways.
One of the major degradation pathways for chlortetracycline, particularly under acidic conditions, involves dehydration to form anhydrochlortetracycline (A-CTC). nih.gov This transformation product can then undergo epimerization at the C-4 position to yield 4-epi-anhydrochlortetracycline (4-epi-A-CTC). nih.gov Therefore, 4-epi-A-CTC is considered a secondary degradation product, formed from the initial degradation product A-CTC.
The stability of these compounds has been studied under various environmentally relevant conditions. nih.gov Heat treatment of materials containing tetracycline residues, such as meat and bone meal, has been shown to significantly increase the formation of both anhydrotetracycline (B590944) and 4-epianhydrotetracycline. researchgate.net In one study, heating at 133°C for 45 minutes resulted in a 50% decrease in tetracycline and 4-epitetracycline concentrations, but a 533% increase in the concentrations of their anhydro- degradation products. researchgate.net This demonstrates that processing and environmental conditions can significantly promote the formation of these secondary degradation products.
The following table summarizes the fate of CTC and its related compounds during anaerobic digestion of calf manure over a 33-day period, illustrating the formation and persistence of epimers and other metabolites. nih.gov
| Compound | Initial Concentration (mg/L) | Final Concentration (mg/L) | Percent Change |
| Chlortetracycline (CTC) | 5.9 | 1.4 | -76.3% |
| 4-epi-Chlortetracycline (ECTC) | 4.1 | 2.5 | -39.0% |
| iso-Chlortetracycline (ICTC) | 2.3 | 4.6 | +100.0% |
Advanced Analytical Methodologies for 4 Epi Chlortetracycline Hydrochloride
Chromatographic Separations and Detection Techniques
Chromatography is the cornerstone for the separation and analysis of 4-epi-Chlortetracycline Hydrochloride from Chlortetracycline (B606653) and other degradation products. The subtle stereochemical difference at the C-4 position dictates the choice of highly efficient separation techniques.
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely employed techniques for the analysis of 4-epi-Chlortetracycline. nih.gov The choice of detector is critical for sensitivity and specificity. Diode Array Detectors (DAD) are commonly used for quantification, monitoring absorbance at specific wavelengths where tetracyclines exhibit strong absorbance, such as 355 nm or 390 nm. nih.govsciendo.com
However, for unambiguous identification and enhanced sensitivity, especially in complex matrices, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the preferred method. fda.govsemanticscholar.org Since epimers and other isomers are isobaric (having the same mass), they cannot be distinguished by mass spectrometry alone. fda.govfda.gov Therefore, efficient chromatographic separation prior to MS detection is essential. fda.govfda.gov LC-MS/MS operates in modes like Multiple Reaction Monitoring (MRM), which provides exceptional specificity by monitoring specific precursor-to-product ion transitions. fda.gov
The primary challenge in method development is achieving baseline separation between Chlortetracycline and 4-epi-Chlortetracycline, as well as other related tetracyclines and their degradation products that may be present. Numerous methods have been developed and validated for this purpose across various sample types. These methods typically employ reversed-phase chromatography.
Below is a table summarizing various HPLC and UPLC methods developed for the simultaneous determination of Chlortetracycline and its 4-epimer.
Interactive Table: HPLC/UPLC Methods for Simultaneous Determination of Chlortetracycline and 4-epi-Chlortetracycline| Analytical Column | Mobile Phase | Detection | Sample Matrix | Reference |
|---|---|---|---|---|
| Inertsil ODS-3V (150x4.6 mm, 5 µm) | Gradient: A) 5 mM Oxalic acid in water; B) 0.1% Formic acid in methanol | LC-MS/MS | Shrimp | semanticscholar.org |
| Waters Acquity HHS T3 (100 x 2.1 mm, 2.6 µm) | Gradient: A) Water with 5% MeOH and 0.1% formic acid; B) MeOH and 0.1% formic acid | LC-MS/MS | Standard Solutions | fda.govfda.gov |
| C8 reversed-phase (50 mm × 2.1 mm, 5 µm) | Gradient: Methanol and 0.01 mol/L trichloroacetic acid aqueous solution | HPLC-MS/MS | Chicken Muscle | researchgate.net |
| UPLC BEH Shield RP18 | Ethyl acetate | UPLC-UV | Liquid Hog Manure | nih.gov |
| C18 column (250 mm × 4.6 mm, 3.5 µm) | Isocratic: 0.01 M oxalic acid:acetonitrile (B52724):methanol (77:18:5 V/V/V) | HPLC-PDA (355 nm) | Seafood | nih.gov |
| Phenomenex C18 (250 x 4.6 mm, 5 µm) | Gradient: A) Methanol; B) Acetonitrile; C) 5 mM oxalic acid | HPLC-DAD (390 nm) | Medicated Feed | sciendo.com |
The selection and optimization of the stationary and mobile phases are critical for achieving the necessary resolution between Chlortetracycline and its epimer.
Stationary Phases: Reversed-phase columns are the standard for tetracycline (B611298) analysis. C18 (octadecylsilane) phases are most common, offering robust hydrophobic retention. nih.govsciendo.comresearchgate.net C8 (octylsilane) columns are also utilized and can provide slightly different selectivity. researchgate.net The choice depends on the specific sample matrix and the other related substances that need to be separated.
Mobile Phases: The mobile phase typically consists of a mixture of an aqueous component and organic solvents like acetonitrile and/or methanol. nih.govsciendo.com To achieve good peak shape and prevent tailing, which can be caused by the interaction of the tetracycline compounds with residual silanol (B1196071) groups on the silica-based stationary phase, an acidic additive is crucial. researchgate.netnih.gov Oxalic acid is frequently added to the aqueous portion of the mobile phase. nih.govsciendo.comsemanticscholar.orgnih.gov Formic acid is also commonly used, particularly for LC-MS/MS applications, as it is volatile and compatible with mass spectrometry ionization sources. fda.govfda.gov The pH of the mobile phase and the gradient profile (the rate of change of organic solvent concentration) are fine-tuned to optimize the separation.
When analyzing for this compound in complex biological or environmental samples such as animal tissues, milk, eggs, or manure, a sample clean-up and pre-concentration step is essential to remove interfering matrix components. researchgate.netnih.govresearchgate.net Solid-Phase Extraction (SPE) is the most widely used technique for this purpose. sciendo.comnih.gov The process involves passing a liquid sample through a solid sorbent material, which retains the analytes of interest. Interfering substances are washed away, and the purified analytes are then eluted with a small volume of a strong solvent.
Various SPE sorbents have been successfully used, including polymeric reversed-phase cartridges like Oasis HLB and Strata-X, as well as traditional silica-based C18 materials. sciendo.comsemanticscholar.orgresearchgate.netresearchgate.net The selection of the appropriate extraction buffer, such as an EDTA-McIlvaine buffer, is important to chelate metal ions that can interact with tetracyclines and hinder their extraction. sciendo.comsemanticscholar.org
Below is a table summarizing typical SPE strategies for tetracycline analysis.
Interactive Table: SPE Strategies for Tetracycline Analysis in Various Matrices| SPE Cartridge | Sample Matrix | Extraction/Loading Buffer | Elution Solvent | Reference |
|---|---|---|---|---|
| Oasis HLB | Shrimp | EDTA-McIlvaine buffer | Methanol | semanticscholar.org |
| Octadecyl (C18) | Medicated Feed | Na2EDTA-McIlvaine buffer | Methanol | sciendo.com |
| Carbograph 4 | Milk, Eggs | Na2EDTA-containing water | Dichloromethane/methanol | nih.gov |
| Strata X polymeric | Pig Kidneys | 0.1 M oxalic buffer | Methanol | researchgate.net |
| Phenyl-silica | Milk | Not specified | Not specified | acs.org |
Capillary Electrophoresis (CE) is a powerful analytical technique with extremely high separation efficiency, making it well-suited for the analysis of closely related compounds like epimers. nih.govwikipedia.org CE separates ions based on their electrophoretic mobility in an electric field, which is dependent on the analyte's charge-to-size ratio. nih.gov
Capillary Zone Electrophoresis (CZE), the simplest form of CE, is particularly effective for separating drug impurities. nih.gov The separation can be optimized by modifying the background electrolyte (BGE) composition and pH. For chiral or epimeric separations, chiral selectors such as cyclodextrins can be added to the BGE. bohrium.comnih.gov These selectors form transient diastereomeric complexes with the epimers, leading to differences in their electrophoretic mobility and enabling their separation. While specific applications for 4-epi-Chlortetracycline are not extensively detailed, the principles of CZE make it a highly promising technique for its impurity profiling. nih.gov
High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., DAD, MS/MS)
Spectroscopic Characterization (beyond basic identification)
Beyond chromatographic separation and basic UV detection, advanced spectroscopic methods are employed for the definitive structural characterization of this compound.
Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is invaluable for structural elucidation. While Chlortetracycline and 4-epi-Chlortetracycline have the same mass, their fragmentation patterns under specific conditions can differ. A key finding is that the collision-induced dissociation (CID) spectra of their alkali metal adducts, particularly sodium ([M+Na]⁺), provide a basis for differentiation. nih.gov In the spectra of sodium adducts, 4-epimers show a pronounced tendency to form [M+Na-NH₃-H₂O]⁺ ions, whereas the parent tetracyclines preferentially form [M+Na-NH₃]⁺ ions. nih.gov This difference in the loss of a water molecule provides a clear diagnostic tool to distinguish between the two epimers. The typical fragmentation of protonated tetracyclines involves initial losses of water (H₂O) and ammonia (B1221849) (NH₃). acs.orgresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of tetracycline compounds shows characteristic absorption bands. For instance, N-H and O-H stretching vibrations are observed in the region of 3300-3400 cm⁻¹. researchgate.net Aromatic C-H stretching appears around 3024-3085 cm⁻¹, while C=C stretching from the aromatic rings is seen between 1581-1680 cm⁻¹. researchgate.net These spectral fingerprints confirm the presence of the core tetracycline structure.
Ultraviolet (UV) Spectroscopy: Basic UV spectroscopic data shows that this compound has characteristic absorbance maxima (λmax) at approximately 235, 255, and 375 nm, which is consistent with the tetracycline chromophore. caymanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise atomic structure of molecules. For this compound, ¹H NMR spectroscopy is particularly crucial for confirming its stereochemistry. nih.gov This compound is an epimer of Chlortetracycline, meaning it differs only in the spatial arrangement at a single chiral center, specifically the C4 carbon.
The confirmation process involves analyzing the proton (¹H) signals in the NMR spectrum. The chemical environment of the proton attached to the C4 carbon, and those of the adjacent dimethylamino group, will be distinct in the 4-epi- form compared to the native Chlortetracycline. This results in different chemical shifts and coupling constants (J-values). Researchers can definitively confirm the epimeric identity of the compound by comparing the obtained spectrum to that of a reference standard of Chlortetracycline or by using advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) to establish through-space proton proximities, which directly relate to the molecule's 3D structure. documentsdelivered.comdocumentsdelivered.com
Mass Spectrometry (MS/MS) for Structural Elucidation of Degradation Products
Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is the gold standard for identifying and structurally elucidating antibiotic degradation products, including this compound, in complex mixtures. researchgate.netsciex.com 4-epi-Chlortetracycline itself is a primary degradation product and epimer of Chlortetracycline. researchgate.net
The process involves first separating the compounds in a sample using LC. The separated molecules are then ionized and analyzed by the first mass spectrometer. A specific ion corresponding to the mass of a potential degradation product is selected and then fragmented. The second mass spectrometer analyzes the resulting fragment ions. This fragmentation pattern serves as a structural "fingerprint." By analyzing these patterns, researchers can identify known degradation products or elucidate the structures of new, unknown ones that may form under various environmental conditions. nih.gov This technique offers high selectivity and sensitivity, making it indispensable for studying the fate of Chlortetracycline in environmental or biological systems. nih.govorientjchem.org
Method Validation Parameters for Research Applications
For research applications, it is critical to validate analytical methods to ensure they are reliable, accurate, and fit for purpose. Key validation parameters demonstrate that a method performs as expected.
These parameters are fundamental to defining the performance of a quantitative analytical method.
Linearity establishes the range over which the analytical instrument's response is directly proportional to the concentration of the analyte.
Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the method, though not necessarily quantified with precision.
Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
For the analysis of 4-epi-Chlortetracycline, these values are determined by analyzing a series of calibration standards and assessing the response. Research on tetracyclines in complex biological samples has established specific performance metrics.
| Parameter | Matrix | Value |
|---|---|---|
| Linearity Range | General | 0.2 to 100 μg/L |
| LOD | Egg Samples | 0.21–0.28 ng/g |
| LOQ | Egg Samples | 0.70–0.93 ng/g |
Data derived from studies on tetracycline antibiotics in environmental and biological matrices. nih.govtandfonline.com
Analyzing this compound in complex samples like soil, manure, or food products (e.g., honey, eggs) presents challenges due to matrix interference. tandfonline.comresearchgate.netuc.pt
Recovery (a measure of accuracy) is the percentage of the known amount of an analyte that is detected by the analytical method. It indicates how much of the compound is lost during sample preparation and analysis.
Precision (measured as Relative Standard Deviation, RSD) reflects the degree of agreement among a series of individual measurements, indicating the method's repeatability and reproducibility.
Validation studies involve spiking blank matrix samples with a known concentration of the analyte and measuring the analytical outcome. These studies are crucial for ensuring that data from environmental monitoring or food analysis is accurate and reliable.
| Parameter | Matrix | Value Range |
|---|---|---|
| Average Recovery | Animal Feed | 79.70% - 98.8% |
| Precision (Repeatability RSD) | Animal Feed | 5.0% - 9.5% |
| Precision (Reproducibility RSD) | Animal Feed | 6.5% - 11.0% |
Data from a multi-residue method for tetracyclines in animal feed. researchgate.net
Reference Standards and Certified Reference Materials
The use of high-purity reference standards is fundamental to achieving accurate and valid analytical results. For this compound, both reference standards and Certified Reference Materials (CRMs) are commercially available from various suppliers. lgcstandards.compharmaffiliates.com
Environmental Dynamics and Fate of 4 Epi Chlortetracycline Hydrochloride
Environmental Occurrence and Distribution
4-epi-Chlortetracycline Hydrochloride, along with its parent compound, has been detected in various environmental compartments, primarily due to the extensive use of chlortetracycline (B606653) in veterinary medicine.
The primary route of entry for this compound into the environment is through the manure of treated livestock. sciencelearn.org.nz During the anaerobic digestion of cattle manure, chlortetracycline can be transformed into its epimer, 4-epi-chlortetracycline (ECTC), and its isomer, iso-chlortetracycline (ICTC). scimatic.orgnih.gov One study found that during a 33-day digestion period, the concentration of ECTC decreased by approximately 33%, from 4.1 to 2.5 mg/L. nih.gov However, the water-soluble concentration of ECTC can increase during digestion. nih.gov Up to 88% of the remaining chlortetracycline and its transformation products, including 4-epi-chlortetracycline, are found in the solid phase of the anaerobic digestate. scimatic.orgnih.gov
When manure is used as fertilizer, these compounds are introduced into the soil. sciencelearn.org.nz From the soil, they can potentially leach into groundwater or be carried into surface waters via runoff, leading to their presence in aquatic environments. The persistence of these compounds is a concern, as the half-lives of some degradation products can be as long as 400 days in soil interstitial water. researchgate.net
Monitoring studies have confirmed the presence of tetracyclines and their epimers in various environmental settings. researchgate.netnih.gov These studies are essential for understanding the extent of contamination and the potential risks to ecosystems. The lack of comprehensive monitoring programs for tetracyclines and their resistance genes in the environment, however, limits a thorough assessment of their transport and interaction with other chemicals. sciencelearn.org.nz The detection of these compounds in over 80% of samples from surveyed environments overseas highlights the widespread nature of this contamination. sciencelearn.org.nz
Degradation and Transformation Pathways in Environmental Media
This compound is subject to several degradation and transformation processes in the environment, which influence its persistence and ultimate fate. These pathways include photodegradation, hydrolytic degradation, and biodegradation.
Photodegradation, or the breakdown of compounds by light, is a significant degradation pathway for chlortetracyclines. researchgate.netnih.gov The chemical stability of these compounds is generally dependent on photolysis. researchgate.netnih.gov Studies have shown that chlortetracycline is sensitive to light and degrades over time upon exposure. researchgate.net The presence of certain materials can enhance this process. For instance, a PPy/GO/BiVO4 composite photocatalyst demonstrated a degradation rate on chlortetracycline hydrochloride that was 3.6 times faster than pure BiVO4 after 160 minutes of simulated natural light irradiation. taylorfrancis.com Another study using a montmorillonite/g-C3N4 composite photocatalyst under visible light achieved a significant degradation rate of chlortetracycline. rsc.org The degradation process often follows first-order kinetics. ktu.lt
Table 1: Photocatalytic Degradation of Chlortetracycline Hydrochloride
| Photocatalyst | Light Source | Degradation Rate | Time | Reference |
|---|---|---|---|---|
| PPy/GO/BiVO4 | Simulated Natural Light | 76.39% degradation | 160 min | taylorfrancis.com |
| BiVO4 | Simulated Natural Light | 32.4% degradation | 160 min | taylorfrancis.com |
| montmorillonite/g-C3N4 | Visible Light | 0.0353 min⁻¹ | N/A | rsc.org |
| GO/BiVO4 | N/A | 61.3% degradation | 100 min | ktu.lt |
| PPy/BiVO4 | N/A | 67.3% degradation | 100 min | ktu.lt |
Note: N/A indicates that the specific data point was not available in the cited sources.
Hydrolysis is a chemical process where a molecule is broken down by reacting with water. The rate of hydrolytic degradation of chlortetracyclines, including this compound, is significantly influenced by pH and temperature. usgs.govresearchgate.net Generally, these compounds are more persistent at acidic pH values (pH 3-4) than at pH levels above 5. researchgate.netnih.gov As the pH and temperature increase, the rate of hydrolysis for tetracyclines tends to increase. usgs.govresearchgate.net In weakly acidic environments, tetracycline (B611298) antibiotics can undergo reversible epimerization to form compounds like 4-epichlortetracycline (B1652370) without microbial activity. researchgate.net
Table 2: Half-lives of Chlortetracycline under Different Conditions
| pH | Temperature (°C) | Half-life | Reference |
|---|---|---|---|
| 2 | 22 | > 9.7 weeks | usgs.govresearchgate.net |
| 5 | 22 | > 9.7 weeks | usgs.govresearchgate.net |
| 7 | 22 | 9.7 weeks | usgs.govresearchgate.net |
| 9 | 22 | 6.2 weeks | usgs.govresearchgate.net |
| 11 | 22 | < 6 hours | usgs.govresearchgate.net |
Note: The table refers to chlortetracycline, the parent compound of this compound, as specific data for the epimer was limited.
Microbial activity plays a role in the transformation and degradation of this compound in soil and water. researchgate.net During anaerobic digestion of manure, microbial action contributes to the conversion of chlortetracycline to its epimer and other metabolites. scimatic.orgnih.govnih.gov Some bacteria are capable of using antibiotics as a source of carbon and nitrogen for their growth, leading to biodegradation. researchgate.net For instance, an acclimated microbial community was able to remove 48.7% of an initial 100 μg/L of chlortetracycline in one week, and 84.9% in four weeks. researchgate.net Fungi, such as Paecilomyces sp., have also been shown to biotransform chlortetracycline into other products. acs.org
In one study on the anaerobic degradation of cattle manure, approximately 25-43% of the initial chlortetracycline was degraded, while 18-25% was transformed into 4-epi-chlortetracycline and 20-26% into iso-chlortetracycline over 30 days. scimatic.orgnih.gov
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| Chlortetracycline |
| iso-Chlortetracycline |
| 4-epichlortetracycline |
| anhydro-chlortetracycline |
| 4-epi-anhydro-chlortetracycline |
| tetracycline |
| 4-epitetracycline |
| 6-demethyl-7-chlortetracycline |
| 6-demethyltetracycline |
| oxytetracycline (B609801) |
| lincomycin |
| sulfachlorpyridazine |
| sulfadimethoxine |
| sulfathiazole |
| trimethoprim |
| tylosin A |
| minocycline |
| doxycycline |
| viridicatumtoxin A |
| viridicatumtoxin B |
| 4-epi-oxytetracycline |
| α-apo-oxytetracycline |
| β-apo-oxytetracycline |
Biodegradation and Microbial Transformation in Soil and Water Systems
Role of Specific Microorganisms and Enzymes in Biotransformation
The biotransformation of 4-epi-Chlortetracycline is driven by a diverse range of microorganisms capable of degrading or modifying its structure. While research specifically targeting the epimer is often linked to its parent compound, chlortetracycline, studies have identified several microbial players and enzymatic pathways involved in the breakdown of tetracycline antibiotics.
Certain bacterial strains have demonstrated the ability to degrade chlortetracycline, and by extension, its epimers. For instance, a co-culture of Klebsiella pneumoniae CH3 and Bacillus amyloliquefaciens CS1 has been shown to effectively degrade chlortetracycline. nih.gov The degradation potential was found to be optimal under specific conditions, including incubation time, inoculum size, pH, and the initial concentration of the antibiotic. nih.gov Another study isolated Stenotrophomonas maltophilia strain DT1, which is capable of biotransforming tetracycline. researchgate.net The biotransformation products from this strain exhibited lower antibiotic potency than the parent compound. researchgate.net The proposed pathway involved the sequential removal of N-methyl, carbonyl, and amine functional groups. researchgate.net
Fungi also play a role in the biotransformation of tetracyclines. A marine-derived fungus, Paecilomyces sp., has been shown to biotransform several tetracycline antibiotics, including chlortetracycline. acs.org This suggests a potential for fungal-mediated degradation of 4-epi-Chlortetracycline in the environment. acs.org
At the enzymatic level, research on oxytetracycline degradation by Arthrobacter nicotianae OTC-16 has shed light on the specific enzymes that may be involved in tetracycline biotransformation. Integrated transcriptomic and proteomic analyses identified key enzymes such as AlkB (DNA oxidative demethylase), uaZ (urate oxidase), and prpD (2-methylcitrate dehydratase) as mediators of biodegradation through decarboxylation, carbon-carbon bond reduction, and dehydration reactions. nih.gov This provides insight into the molecular mechanisms that could also be responsible for the breakdown of 4-epi-Chlortetracycline. nih.gov
Impact of Anaerobic Digestion Processes
Anaerobic digestion, a common waste treatment process for animal manure, significantly influences the fate of 4-epi-Chlortetracycline. During this process, a portion of chlortetracycline (CTC) is degraded, while some is transformed into its epimer, 4-epi-chlortetracycline (ECTC), and its isomer, iso-chlortetracycline (ICTC). nih.gov
Electrochemical Degradation and Intermediate Identification
Electrochemical oxidation is an advanced oxidation process that has shown potential for the degradation of tetracycline antibiotics, including chlortetracycline and its epimers. This method involves the generation of highly reactive hydroxyl radicals (•OH) that can break down the complex structure of the antibiotic. nih.gov
The electrochemical oxidation of tetracyclines on a Ti/Ti4O7 anode has been shown to follow pseudo-first-order kinetics, with high removal efficiencies. nih.gov The degradation pathway involves the attack of •OH radicals on the double bond, phenolic group, and amine group of the tetracycline molecule. nih.govresearchgate.net This leads to the formation of a series of intermediate products.
High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) have been used to identify these intermediates. For tetracycline, the electrochemical oxidation process has been shown to produce a primary intermediate (m/z = 461), followed by secondary intermediates (m/z = 432, 477, and 509) and tertiary intermediates (m/z = 480, 448, and 525). nih.gov These are further oxidized to downstream intermediates and eventually to short-chain carboxylic acids. nih.gov A study on the electrochemical oxidation of oxytetracycline identified three main degradation byproducts with m/z values of 426, and also noted the rapid reaction of the parent compound with hypochlorous acid. nih.gov While specific intermediates for this compound are not explicitly detailed, the degradation pathways are expected to be similar to those of other tetracyclines, involving hydroxylation, demethylation, and ring-opening reactions.
Persistence and Half-Life in Environmental Matrices
The persistence of this compound in the environment is a key factor in determining its potential for long-term ecological effects. Persistence is often described by the half-life of the compound, which is the time it takes for half of the initial amount to degrade. nih.gov
Studies on chlortetracycline and its degradation products, including 4-epi-chlortetracycline, have shown that their stability and, consequently, their half-life, vary significantly depending on the environmental matrix. For instance, in the aquatic environment, the degradation of chlortetracycline conforms to a triphasic linear rate law, suggesting the existence of a free dissolved form and two more persistent colloidal particle-adsorbed forms. researchgate.net The half-lives of these forms can range from a few days for the dissolved form to over 200 days for the adsorbed forms in both the water and sediment phases. researchgate.net
In soil interstitial water, the half-lives of chlortetracycline and its epimers can be as long as 400 days. researchgate.net The persistence in soil is influenced by various factors, leading to a wide range of reported half-life values.
Factors Influencing Environmental Stability (e.g., temperature, light, oxygen, matrix effects)
The stability of this compound in the environment is influenced by a combination of physical and chemical factors. nih.gov
Temperature: Higher temperatures generally lead to increased degradation rates of chlortetracyclines. nih.gov
Light (Photolysis): Photolysis has a significant influence on the chemical stability of chlortetracyclines. nih.gov
Oxygen: The presence or absence of oxygen has been found to not significantly influence the chemical stability of chlortetracyclines. nih.gov
Matrix Effects: The environmental matrix plays a crucial role in the stability of these compounds. The presence of ions such as calcium and magnesium in soil interstitial water is believed to account for significant differences in half-lives compared to pure water. nih.gov Generally, chlortetracyclines are more persistent at a lower pH (3-4) than at a pH above 5. nih.gov
Sorption and Desorption Behavior in Environmental Matrices
The mobility of this compound in the environment is largely governed by its sorption and desorption behavior in soil and sediment. Sorption refers to the binding of the compound to solid particles, which can reduce its bioavailability and transport in water.
Tetracyclines are known to sorb strongly to soils through interactions with soil organic matter, clay minerals, and metal oxides. nih.gov The sorption of chlortetracycline occurs rapidly, with over 95% of the adsorption completed within 10 minutes on both sandy loam and clay soils. This strong and rapid sorption suggests a lower risk of leaching through the soil profile into groundwater, unless transported via soil particles through preferential flow.
Influence of Soil Composition and Organic Matter
The extent of sorption of this compound is highly dependent on the composition of the soil. acs.org
Soil Texture and Clay Content: Soil texture, particularly the clay content, significantly influences the sorption of tetracyclines. nih.gov Chlortetracycline sorption on clay is about twice that on sandy loam.
Organic Matter: Soil organic matter (SOM) is a key factor in the adsorption of tetracyclines. An increase in soil organic matter content generally leads to increased sorption of these compounds. However, the influence of organic carbon content on oxytetracycline sorption was found to be most significant in soils with high organic carbon (9%). nih.gov Dissolved organic matter (DOM) can also affect sorption, sometimes decreasing it through competitive sorption.
Cation Exchange Capacity (CEC) and Metal Oxides: The cation exchange capacity of the soil and the presence of iron oxides also appear to be major factors influencing the extent of tetracycline sorption. nih.gov
Adsorption/Desorption Equilibria in Water Systems
The processes of adsorption (binding to solid particles) and desorption (release from particles into water) are critical in determining the concentration of this compound that remains dissolved in water and is thus available for transport. Research indicates that 4-epi-Chlortetracycline, along with its parent compound and other related transformation products, exhibits a strong affinity for the solid phase in environmental matrices like animal manure.
In a study evaluating the fate of Chlortetracycline (CTC) and its transformation products during the anaerobic digestion of cattle manure, it was found that a significant portion of these compounds remains bound to solids. Following a 30-day digestion period, up to 88% of the remaining Chlortetracycline, 4-epi-Chlortetracycline (ECTC), and iso-Chlortetracycline (ICTC) was found in the solid phase of the digestate. nih.gov This high percentage suggests a strong adsorption of 4-epi-Chlortetracycline to organic matter and other particles, which limits its immediate availability in the aqueous phase.
The chemical stability of 4-epi-Chlortetracycline is influenced by environmental conditions such as pH, temperature, and the presence of ions like calcium and magnesium in soil interstitial water, which can, in turn, affect its partitioning behavior. nih.gov Generally, the compound is more persistent at a lower pH (3-4) than at a pH above 5. nih.gov While specific adsorption (Kd) and organic carbon-normalized sorption (Koc) coefficients for this compound are not widely documented, the high association with the solid phase in manure studies points towards a significant potential for adsorption in soil and sediment.
Table 1: Phase Distribution of Chlortetracycline (CTC) and its Transformation Products in Anaerobic Digestate
| Compound | Percentage in Solid Phase |
|---|---|
| Chlortetracycline (CTC) | Up to 88% |
| 4-epi-Chlortetracycline (ECTC) | Up to 88% |
| iso-Chlortetracycline (ICTC) | Up to 88% |
Data derived from a study on the anaerobic degradation of cattle manure. nih.gov
Mobility and Transport in the Environment
The mobility of this compound in the environment determines its potential to move from its point of origin, such as manure-amended agricultural fields, into groundwater and surface water bodies. This transport is intrinsically linked to its adsorption/desorption characteristics and its solubility.
While the strong sorption to solid phases, as noted in manure studies, would suggest limited mobility, other research indicates that transformation products of Chlortetracycline may have different properties than the parent compound. nih.gov For instance, some studies have suggested that 4-epi-Chlortetracycline is more water-soluble than Chlortetracycline. This increased water solubility could enhance its potential for transport via leaching and runoff compared to its parent compound. Monitoring studies of dairy farms have detected epimers and isomers of Chlortetracycline in the water from waste lagoons and flush-lanes, confirming their presence and potential for transport within aqueous waste streams. acs.org
Leaching is the process by which dissolved substances are transported downward through the soil profile with percolating water, potentially reaching groundwater. The potential for a chemical to leach is a function of its persistence in the soil, its adsorption to soil particles, and the amount of water moving through the soil.
There are no specific studies that have quantitatively determined the leaching potential of this compound. However, its detection in the aqueous phase of waste lagoons suggests it is water-borne and could be subject to leaching. acs.org Given that it can be more water-soluble than its parent compound, 4-epi-Chlortetracycline might have a higher intrinsic potential to be transported through the soil matrix. The actual extent of leaching would depend heavily on soil type, organic matter content, soil pH, and rainfall or irrigation patterns. The strong tendency to adsorb to solids would counteract this mobility, making the net leaching potential complex and site-specific.
Runoff occurs when water from rain or irrigation flows over the land surface, picking up and transporting substances into nearby streams, rivers, and lakes. The transport of this compound via runoff is a significant pathway for the contamination of surface waters, particularly from agricultural lands where manure is applied as fertilizer.
Direct measurements of this compound concentrations in runoff are not available in the scientific literature. However, studies focusing on the parent compound, Chlortetracycline, have shown that it is readily transported in runoff from fields where manure has been applied. The concentrations in runoff are generally reflective of the concentrations in the applied manure. acs.org Since 4-epi-Chlortetracycline is a major transformation product present in manure, it is highly probable that it is also transported in runoff. Its potential for increased water solubility relative to Chlortetracycline could facilitate its transport in the dissolved phase of runoff water.
Biological Activity and Mechanistic Studies Non Clinical Focus
Antimicrobial Activity and Potency Comparisons in vitro (Non-Clinical)
4-epi-Chlortetracycline Hydrochloride is an epimer of chlortetracycline (B606653), a structural variant that forms under certain conditions, such as in acidic environments. caymanchem.combertin-bioreagent.comnih.gov This stereochemical difference at the fourth carbon atom of the tetracycline (B611298) ring structure significantly impacts its biological activity. ontosight.ai Non-clinical in vitro studies and observations have established that 4-epi-Chlortetracycline possesses a lower antimicrobial potency compared to its parent compound, chlortetracycline. nih.gov It is often considered a degradation product or impurity with diminished bactericidal or bacteriostatic effects. nih.govontosight.ai
Table 1: Comparative Antimicrobial Potency
| Compound | Relative Antimicrobial Activity | Source |
|---|---|---|
| Chlortetracycline | Parent compound with established potency | nih.gov |
The fundamental antimicrobial mechanism of the tetracycline class of antibiotics, including 4-epi-Chlortetracycline, is the inhibition of protein synthesis in bacteria. ontosight.aiwikipedia.orgnih.gov These compounds act by reversibly binding to the 30S subunit of the bacterial ribosome. wikipedia.orgdrugbank.compatsnap.com The ribosome is the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. patsnap.com
Specifically, tetracyclines block the A-site (aminoacyl site) on the 30S ribosomal subunit. drugbank.compatsnap.com This action physically prevents the attachment of aminoacyl-tRNA, which is responsible for carrying the next amino acid to be added to the growing polypeptide chain. ontosight.aidrugbank.compatsnap.com By impeding this crucial step in the elongation phase of protein synthesis, the production of essential proteins required for bacterial growth and replication is halted, resulting in a bacteriostatic effect. wikipedia.orgnih.govmicrobenotes.com Although it has reduced potency, 4-epi-Chlortetracycline is understood to operate via this same general mechanism. ontosight.ai
Non-Antimicrobial Biological Effects and Mechanisms in vitro (Non-Clinical)
Beyond their well-known antimicrobial properties, tetracyclines and their derivatives, including 4-epi-Chlortetracycline, exhibit other biological activities that are independent of their ability to inhibit bacterial protein synthesis. nih.gov
This compound has been identified as an inhibitor of matrix metalloproteinases (MMPs). adooq.comscbt.com MMPs are a family of zinc-dependent enzymes that play a critical role in the degradation and remodeling of the extracellular matrix. nih.govmdpi.comviamedica.pl The inhibitory action of tetracyclines on MMPs is attributed to their ability to chelate the catalytic Zn2+ ion within the active site of the enzyme, a mechanism distinct from their antimicrobial action. viamedica.pl This property is being explored for its therapeutic potential in conditions characterized by excessive tissue destruction. adooq.com
Table 2: Non-Antimicrobial Biological Effects of 4-epi-Chlortetracycline
| Biological Effect | Mechanism | Source |
|---|---|---|
| Metalloproteinase (MMP) Inhibition | Acts as an MMP inhibitor, likely through chelation of essential metal ions. | adooq.comscbt.com |
Comparative Biological Studies with Chlortetracycline and Other Degradation Products
Studies comparing 4-epi-Chlortetracycline with its parent compound and other related substances highlight key differences in their biological and chemical profiles. In a study examining residues in poultry droppings, both chlortetracycline and 4-epi-Chlortetracycline were detected, but it was noted that the 4-epi epimer exhibits less antimicrobial activity. nih.gov
Research on the environmental fate of these compounds has investigated the chemical stability of chlortetracycline and its major degradation products, including 4-epi-Chlortetracycline, iso-chlortetracycline, anhydro-chlortetracycline, and 4-epi-anhydro-chlortetracycline. nih.gov Such studies are crucial for understanding the persistence and potential biological activity of these related compounds in various environments. nih.gov Furthermore, ecotoxicological research comparing tetracycline and its epimer, 4-epitetracycline, on sediment microbial communities revealed that the two compounds could provoke different metabolic responses, underscoring the importance of studying degradation products as distinct chemical entities. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Chlortetracycline |
| iso-Chlortetracycline |
| Anhydro-Chlortetracycline |
| 4-epi-Anhydro-Chlortetracycline |
| Tetracycline |
Regulatory and Quality Control Perspectives on 4 Epi Chlortetracycline Hydrochloride
Role as an Impurity in Pharmaceutical Standards (e.g., European Pharmacopoeia, USP)
4-epi-Chlortetracycline Hydrochloride is recognized as a principal impurity of the antibiotic Chlortetracycline (B606653). It is the epimer of Chlortetracycline, meaning it has a different stereochemical configuration at a single carbon atom (C-4). This structural change can affect the molecule's biological activity and must be controlled.
In major pharmacopoeias, this compound is listed as a specified impurity for Chlortetracycline Hydrochloride drug substances. The European Pharmacopoeia (EP) explicitly identifies it as "Chlortetracycline Impurity A". lgcstandards.comnih.govanalyticachemie.in Its presence in the final drug product is carefully monitored to ensure that it does not exceed established limits. The United States Pharmacopeia (USP) also sets standards for the purity of Chlortetracycline Hydrochloride, which involves controlling related substances, including its epimer. pharmacopeia.cn Pharmacopoeias require the use of a chemical reference substance (CRS) of 4-epichlortetracycline (B1652370) hydrochloride to properly identify and quantify this impurity during official tests. uspbpep.com
Regulatory bodies set precise limits for the content of this compound in Chlortetracycline Hydrochloride active pharmaceutical ingredients (APIs) and finished products. These specifications are crucial for batch release and ensuring product quality throughout its shelf life. The European Pharmacopoeia, for instance, mandates a specific limit for this impurity. uspbpep.com
The established limits are based on toxicological data and the manufacturing process capability. Adherence to these limits is a mandatory requirement for pharmaceutical products to be marketed.
| Pharmacopoeia | Impurity Name | Specification Limit |
|---|---|---|
| European Pharmacopoeia (EP) | Chlortetracycline Impurity A | ≤ 4.0% uspbpep.comtoku-e.com |
Research into Analytical Procedures for Regulatory Compliance
To ensure compliance with the strict regulatory limits, robust and validated analytical methods are required for the accurate detection and quantification of this compound. Research is continuously focused on developing more efficient, sensitive, and reliable analytical procedures. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques employed. mdpi.comfishersci.com
The European Pharmacopoeia outlines a liquid chromatography method for the analysis of Chlortetracycline and its impurities. uspbpep.com This method specifies system suitability criteria, such as a minimum resolution between the peaks for Chlortetracycline and 4-epi-Chlortetracycline, to ensure the method's performance. uspbpep.com
Research efforts have focused on modernizing these methods. For instance, new HPLC and UHPLC methods have been developed using different stationary phases (e.g., C8 columns) and mobile phases to improve separation efficiency and reduce run times from over 8 minutes to as little as 2 minutes. mdpi.comfishersci.com These advanced methods provide better resolution of impurities and are more suitable for high-throughput analysis in a quality control environment. fishersci.com Another study developed a liquid chromatography-diode array detection (LC-DAD) procedure, which involved solid-phase extraction (SPE) for sample clean-up and a C8 analytical column for chromatographic separation. nih.gov
| Technique | Stationary Phase (Column) | Mobile Phase Example | Detection Method | Key Features |
|---|---|---|---|---|
| HPLC (EP Method) | Specified by monograph | Dimethyl sulphoxide content may be adjusted for resolution uspbpep.com | UV Spectrophotometry | Official regulatory method; ensures resolution between epimer and parent drug. uspbpep.com |
| HPLC/UHPLC (Modernized) | L7 (C8), Acclaim PA2, HSS T3 mdpi.comfishersci.com | Acetonitrile (B52724)/ammonium dihydrogen orthophosphate pH 2.2 fishersci.com | UV Spectrophotometry | Faster run times (e.g., 2 min for UHPLC), improved separation. fishersci.com |
| LC-DAD | C8 analytical column nih.gov | Methanol-acetonitrile-0.01 M oxalic acid (15:15:70, v/v/v) nih.gov | Diode Array Detection (DAD) at 365 nm nih.gov | Includes solid-phase extraction (SPE) for sample clean-up. nih.gov |
Future Research Trajectories for 4 Epi Chlortetracycline Hydrochloride
Elucidation of Novel Transformation Products and Pathways
The environmental fate of 4-epi-Chlortetracycline Hydrochloride is dictated by the transformation pathways it undergoes. While epimerization is a known pathway for tetracyclines, further research is needed to identify other significant transformation products. nih.govresearchgate.netfda.gov Hydrolysis, for instance, is a key process, with studies on parent tetracyclines identifying products like iso-chlortetracycline through pathways that include both epimerization and dehydration. nih.gov
Future studies should focus on identifying the full spectrum of degradation products under various environmental conditions, including different pH levels, temperatures, and the presence of catalysts such as metal oxides. For example, chlortetracycline (B606653) is known to yield a complex array of products when reacting with manganese oxide (MnO₂), involving transformations at multiple sites on the molecule. nih.gov Similar comprehensive studies on the 4-epi-chlortetracycline epimer are essential. Investigating abiotic degradation in matrices like manure and soil could also reveal novel products, such as seco-cyclines, which have been identified for parent tetracyclines. nih.gov
Table 1: Potential Transformation Pathways for Investigation
| Transformation Pathway | Potential Products | Influencing Factors |
|---|---|---|
| Hydrolysis | Isomers, dehydration products | pH, temperature |
| Photodegradation | Photolytic fragments | Light intensity, wavelength |
| Oxidation | Oxidized derivatives | Presence of metal oxides (e.g., MnO₂) |
| Biotransformation | Metabolites from microbial activity | Microbial species, environmental conditions |
Advanced Spectroscopic Characterization for Complex Structural Variants
The structural similarity between this compound and its parent compound, along with other isomers and transformation products, presents a significant analytical challenge. researchgate.net Future research must leverage advanced spectroscopic techniques for unambiguous identification and characterization.
Tandem mass spectrometry (MS/MS) has proven effective in differentiating tetracycline (B611298) epimers. nih.gov Specifically, techniques like collision-induced dissociation (CID) and energy-resolved mass spectrometry (ERMS) of alkali metal adducts can distinguish between tetracyclines and their 4-epimers based on unique fragmentation patterns. nih.govresearchgate.net Further development of these mass spectrometric methods will be crucial. Additionally, exploring the application of other high-resolution techniques, such as advanced Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, will provide deeper insights into the three-dimensional structures and electronic properties of these complex variants.
Table 2: Spectroscopic Techniques for Characterization
| Technique | Application in Future Research |
|---|---|
| LC-MS/MS | Routine identification and quantification of epimers and transformation products. fda.govnih.gov |
| High-Resolution MS (e.g., Orbitrap) | Accurate mass measurements for formula determination of unknown products. |
| Energy-Resolved Mass Spectrometry (ERMS) | Differentiation of isomers based on fragmentation energy profiles. nih.govresearchgate.net |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Complete structural elucidation of novel transformation products. |
| Density Functional Theory (DFT) | Theoretical calculations to support experimental fragmentation mechanisms. researchgate.net |
Development of Predictive Models for Environmental Fate and Transport
To accurately assess the environmental risk posed by this compound, robust predictive models are necessary. These models can forecast the compound's persistence, mobility, and potential for accumulation in various environmental compartments. Future modeling efforts should integrate a wide range of physicochemical properties and environmental factors.
A critical aspect to incorporate is the interaction with environmental components like microplastics, which can act as carriers and influence the transport of tetracyclines. The development of Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms will be instrumental in predicting toxicity and environmental behavior based on molecular structure. These in silico approaches can help prioritize research needs and guide regulatory decisions by providing early assessments of environmental hazards.
Exploration of Non-Antimicrobial Biological Activities beyond Current Knowledge
While the epimerization at the C4 position diminishes the antibacterial efficacy of tetracyclines, it does not necessarily eliminate other biological activities. nih.gov The parent compound, chlortetracycline, and other tetracyclines are known to possess significant non-antimicrobial properties, including anti-inflammatory, immunomodulatory, and enzyme-inhibiting activities. nih.govnih.govbertin-bioreagent.comcaymanchem.comcaymanchem.combiomol.com
A promising avenue of research is to investigate whether this compound retains these properties. Of particular interest is the inhibition of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and inflammation. nih.govnih.govresearchgate.net Since some tetracycline analogues devoid of antimicrobial action still inhibit MMPs, this compound could represent a lead compound for developing non-antibiotic therapeutics for conditions like arthritis, rosacea, or periodontitis. nih.govelsevierpure.com Other potential activities to explore include antioxidant effects through scavenging reactive oxygen species (ROS) and the modulation of cytokine production. nih.govnih.gov
Table 3: Potential Non-Antimicrobial Activities for Future Study
| Biological Activity | Potential Therapeutic Application |
|---|---|
| Anti-inflammatory | Treatment of inflammatory disorders (e.g., rosacea, rheumatoid arthritis). nih.gov |
| Matrix Metalloproteinase (MMP) Inhibition | Periodontitis, cancer metastasis, aortic aneurysms. nih.govnih.govresearchgate.net |
| Reactive Oxygen Species (ROS) Scavenging | Conditions associated with oxidative stress. nih.gov |
| Immunomodulation | Autoimmune diseases. nih.gov |
| Apoptosis Inhibition | Neurodegenerative diseases. nih.gov |
Integration of Omics Approaches for Understanding Environmental Microbial Interactions
The introduction of any chemical into the environment can have profound effects on microbial communities. "Omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offer a powerful, holistic approach to understanding these interactions at a molecular level. nih.gov
Future research should apply these technologies to investigate how this compound affects the structure and function of environmental microbial ecosystems. Metagenomics can reveal changes in microbial diversity and the prevalence of resistance genes. Transcriptomics and proteomics can identify which metabolic pathways and cellular processes are impacted by exposure to the compound. ascelibrary.org Metabolomics can provide a snapshot of the functional output of the microbial community. rsb.org.uk Integrating these multi-omics datasets will provide a comprehensive picture of the compound's ecotoxicological profile and its subtle impacts on biogeochemical cycles. oup.comnih.gov
Synthesis of 4-epi-Chlortetracycline and Analogues for Mechanistic Studies
To conduct thorough and reproducible research on the biological activities and environmental fate of this compound, a reliable supply of the pure compound is essential. Future research should focus on developing efficient and scalable synthetic routes. While the compound can be formed through the epimerization of chlortetracycline, direct and modular synthetic strategies would offer greater control and flexibility.
Modern synthetic platforms allow for the convergent synthesis of the tetracycline core, enabling the creation of a wide array of analogues. nih.govacs.orgresearchgate.netgoogle.com Adapting these methods to produce 4-epi-Chlortetracycline and novel analogues would be a significant advancement. nih.govacs.orgresearchgate.net The synthesis of these analogues would allow for detailed structure-activity relationship (SAR) studies, helping to pinpoint the specific structural features responsible for any observed non-antimicrobial activities and to design new molecules with optimized properties. thieme-connect.com
Q & A
Basic: What analytical methods are recommended for detecting 4-epi-Chlortetracycline Hydrochloride in biological matrices?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) are widely used. Key methodological considerations include:
- Sample preparation : Use selective molecular-imprinted solid-phase extraction (MISPE) to isolate tetracyclines from complex matrices like food or tissues .
- Chromatographic conditions : C18 columns with mobile phases containing phosphate buffer (pH 2.5–3.0) and EDTA to chelate metal ions, which can interfere with separation .
- Validation : Include recovery tests (85–110%) and limit of quantification (LOQ) assessments (e.g., 10 µg/kg in pig kidneys) to ensure sensitivity .
Basic: How is 4-epi-Chlortetracycline distinguished from chlortetracycline in analytical workflows?
Answer:
Epimer differentiation relies on:
- Chromatographic retention times : 4-epi-Chlortetracycline elutes earlier than chlortetracycline due to stereochemical differences .
- Mass spectral fragmentation : Monitor characteristic ions (e.g., m/z 479 → 154 for 4-epi-Chlortetracycline) .
- Reference standards : Use certified standards (10 µg/mL in acetonitrile) for calibration .
Advanced: How does epimerization during extraction impact quantification accuracy, and how can it be mitigated?
Answer:
Epimerization (conversion of chlortetracycline to its 4-epi form) is pH- and temperature-dependent. Mitigation strategies include:
- Buffered extraction : Use McIlvain’s buffer (pH 4.0) to stabilize the analyte and minimize epimerization .
- Cold-chain handling : Store samples at -20°C to prevent degradation .
- Kinetic studies : Pre-extraction spiking experiments to quantify epimerization rates under varying conditions .
Advanced: What experimental models are suitable for evaluating 4-epi-Chlortetracycline’s MMP inhibitory activity?
Answer:
- In vitro assays : Gelatin zymography to assess inhibition of MMP-2, -3, and -13 activity .
- Cell-based models : Use cancer cell lines (e.g., HT-1080 fibrosarcoma) to measure invasion suppression via Matrigel-coated transwells .
- Dosage optimization : Test concentrations between 10–100 µM, as higher doses may exhibit off-target effects .
Advanced: How can researchers resolve discrepancies in pharmacokinetic data across studies?
Answer:
Common sources of variability and solutions:
- Matrix effects : Validate methods in target matrices (e.g., plasma vs. tissue) to account for ion suppression/enhancement .
- Interlaboratory calibration : Adopt ISO 5725 guidelines for harmonizing precision studies .
- Metadata reporting : Document extraction pH, storage conditions, and instrumentation parameters to enable cross-study comparisons .
Advanced: What critical factors should be considered when designing stability studies for 4-epi-Chlortetracycline?
Answer:
- Temperature and pH : Conduct accelerated degradation studies at 40°C and pH 2–9 to identify instability thresholds .
- Light exposure : Use amber vials to prevent photodegradation, as tetracyclines are light-sensitive .
- Epimerization monitoring : Include time-point analyses (0–48 hours) to quantify conversion rates .
Basic: What storage conditions preserve this compound integrity?
Answer:
- Short-term : Store at -20°C in desiccated, light-protected containers .
- Long-term : Lyophilized powders remain stable for >3 years at -80°C .
- Reconstitution : Use deionized water with 0.1% formic acid to prevent aggregation .
Advanced: How can extraction protocols be optimized to minimize artifactual epimerization?
Answer:
- Buffer selection : McIlvain’s buffer (citrate-phosphate, pH 4.0) reduces epimerization vs. unbuffered solvents .
- Rapid processing : Limit sample exposure to room temperature; extract within 1 hour of collection .
- Additives : Include 0.1 M EDTA to chelate metal ions that catalyze epimerization .
Basic: What structural features of 4-epi-Chlortetracycline influence its bioactivity?
Answer:
- Epimer configuration : The C4 epimerization reduces antimicrobial activity but enhances MMP inhibition .
- Chelation capacity : The β-diketone moiety binds Zn²⁺ in MMP active sites, enabling inhibitory effects .
- Hydrophobicity : Chlorine substitution at C7 increases tissue penetration compared to oxytetracycline .
Advanced: What in vitro assays differentiate anti-inflammatory from antimicrobial effects of 4-epi-Chlortetracycline?
Answer:
- Neutrophil suppression : Measure IL-8 secretion inhibition in LPS-stimulated neutrophils (anti-inflammatory) .
- MIC testing : Use broth microdilution against S. aureus (ATCC 25923) to assess residual antimicrobial activity .
- Dual-activity models : Co-culture systems (e.g., macrophages + bacteria) to evaluate combined effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
